molecular formula C19H20N4O5S2 B2981053 N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide CAS No. 307505-02-8

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide

Cat. No.: B2981053
CAS No.: 307505-02-8
M. Wt: 448.51
InChI Key: COVWXBBQLPYYRS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate sulfonyl and benzamide precursors. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in the presence of triethylamine in absolute ethanol . The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and thiosemicarbazide . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The 1,3,4-thiadiazole ring is known to disrupt DNA replication processes, inhibiting the replication of bacterial and cancer cells . This disruption is due to the compound’s ability to interfere with the function of enzymes involved in DNA synthesis .

Comparison with Similar Compounds

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide can be compared with other similar compounds, such as:

  • 1,2,3-thiadiazole derivatives
  • 1,2,4-thiadiazole derivatives
  • 1,2,5-thiadiazole derivatives

These compounds share the thiadiazole ring but differ in their substitution patterns and biological activities . The unique combination of the 1,3,4-thiadiazole ring with the sulfonyl and benzamide groups in this compound contributes to its distinct biological properties and potential therapeutic applications .

Properties

IUPAC Name

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S2/c1-4-17-21-22-19(29-17)23-30(25,26)14-8-6-13(7-9-14)20-18(24)12-5-10-15(27-2)16(11-12)28-3/h5-11H,4H2,1-3H3,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVWXBBQLPYYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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